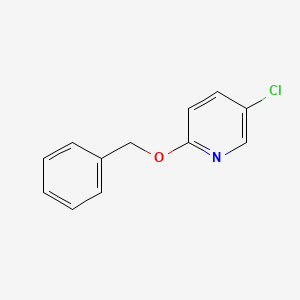

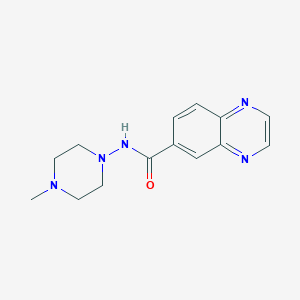

2-(Benzyloxy)-5-chloropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Scientific Research Applications

Pharmaceutical Chemistry

2-(Benzyloxy)-5-chloropyridine: is utilized in the synthesis of novel chalcone derivatives, which have shown significant antimicrobial and antioxidant activities . These compounds are synthesized by coupling with aromatic substituted aldehyde and have potential applications in developing new therapeutic agents.

Organic Synthesis

This compound serves as a reagent for the synthesis of benzyl ethers and esters . It’s particularly useful in the preparation of benzyl ethers from alcohols under neutral conditions, which is advantageous for complex alcohol substrates that may not be compatible with basic or acidic conditions.

Materials Science

In materials science, 2-(Benzyloxy)-5-chloropyridine is involved in the study of photochemistry of matrix-isolated species . It contributes to understanding the molecular conformation and electronic transitions, which are crucial for developing new materials with specific optical properties.

Biochemistry

The compound is used in enzymatic methods to prepare key intermediates for the synthesis of peptide side chains in ergopeptines . Ergopeptines are important natural pharmaceuticals and toxins with a variety of pharmaceutical activities.

Agriculture

While direct applications in agriculture are not prominent, the synthesis methods and chemical reactions involving 2-(Benzyloxy)-5-chloropyridine can lead to the development of compounds like tyrosinase inhibitors . These inhibitors are naturally present in plants and can be synthetically modified to serve as anti-melanogenic agents, potentially impacting plant growth and protection.

Environmental Science

In environmental science, the focus is on the sustainable synthesis of compounds2-(Benzyloxy)-5-chloropyridine can be part of enzymatic reactions that are environmentally friendly alternatives to chemical synthesis, reducing the use of harsh chemicals and waste .

Safety And Hazards

Future Directions

properties

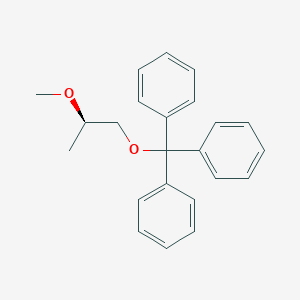

IUPAC Name |

5-chloro-2-phenylmethoxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOVMWQGOMWDHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-5-chloropyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921125.png)

![6-[(3-chlorobenzoyl)amino]-N-(1-phenylethyl)chromane-3-carboxamide](/img/structure/B2921128.png)

![8-[(4-Methoxyphenyl)sulfonyl]-9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2921135.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2921137.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2921138.png)